![molecular formula C21H19N3O2 B1669539 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile CAS No. 1449747-00-5](/img/structure/B1669539.png)
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Overview
Description
CYM 5520 is a selective and allosteric agonist of sphingosine 1-phosphate receptor 2 (S1PR2). It has shown significant potential in scientific research, particularly in the study of osteoporosis due to its ability to promote bone formation .
Mechanism of Action
Target of Action
CYM-5520, also known as 1-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile, is a selective and allosteric agonist of the sphingosine 1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor involved in various cellular processes, including immune response and bone homeostasis .
Mode of Action
CYM-5520 interacts with its target, S1PR2, in an allosteric manner . This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, sphingosine 1-phosphate (S1P). This interaction enhances the receptor’s response to S1P .
Biochemical Pathways
The activation of S1PR2 by CYM-5520 triggers downstream signaling pathways that involve the phosphorylation of transcription factor p65 . This process can lead to changes in gene expression that affect various cellular functions .
Biochemical Analysis
Biochemical Properties
CYM-5520 interacts with the sphingosine 1-phosphate receptor 2 (S1PR2), a G-protein-coupled receptor . It acts as a noncompetitive allosteric agonist, meaning it binds to a site on the S1PR2 receptor that is distinct from the binding site of the endogenous ligand, sphingosine 1-phosphate (S1P) . This interaction leads to the activation of the receptor and subsequent intracellular signaling events .
Cellular Effects
CYM-5520 has been shown to influence various cellular processes. For instance, it has been used as a S1PR2 agonist in pancreatic adenocarcinoma cell line (CFPAC-1) . It mediates the phosphorylation of the transcription factor p65 , which plays a crucial role in the regulation of immune responses, inflammation, and cellular growth. Furthermore, it upregulates trabecular number, thickness, and tibial bone volume density in osteoblasts .
Molecular Mechanism
The molecular mechanism of CYM-5520 involves its binding to the S1PR2 receptor. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . The exact nature of these signaling pathways can vary depending on the cellular context, but they often involve the regulation of cellular growth and survival .
Metabolic Pathways
Given its role as a S1PR2 agonist, it is likely involved in the sphingolipid signaling pathway, which plays a crucial role in cellular processes such as proliferation, survival, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
CYM 5520 is synthesized through a series of organic reactions involving pyrrolidinone derivatives. The synthetic route typically involves the formation of a pyrrolidinone core, followed by functional group modifications to achieve the desired selectivity and activity towards S1PR2 .
Industrial Production Methods
Industrial production of CYM 5520 involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
CYM 5520 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions modify the oxidation state of the compound .
Scientific Research Applications
CYM 5520 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study receptor-ligand interactions and signal transduction pathways.
Biology: Helps in understanding the role of sphingosine 1-phosphate receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating osteoporosis and other bone-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting sphingosine 1-phosphate receptors
Comparison with Similar Compounds
Similar Compounds
Siponimod: Another sphingosine 1-phosphate receptor modulator, but with different receptor selectivity.
JTE-013: A selective antagonist of S1PR2, used to study the inhibitory effects on the same receptor.
Ozanimod: Targets multiple sphingosine 1-phosphate receptors, including S1PR1 and S1PR5
Uniqueness of CYM 5520
CYM 5520 is unique due to its high selectivity and allosteric modulation of S1PR2. Unlike other compounds that may target multiple receptors, CYM 5520 specifically activates S1PR2 without affecting other sphingosine 1-phosphate receptors, making it a valuable tool for targeted research .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGNANMYYHBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347648 | |
| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449747-00-5 | |
| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449747-00-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CYM-5520?
A: CYM-5520 acts as a selective agonist for the Sphingosine-1-phosphate receptor 2 (S1PR2). [, , , ] This means it binds to and activates this specific receptor, initiating downstream signaling pathways within the cell.
Q2: How does CYM-5520's activation of S1PR2 affect cancer cells, particularly in pancreatic cancer?
A: Studies using pancreatic cancer cell lines (Panc02-luc and AsPC-1) showed that CYM-5520, as well as the natural S1PR2 ligand (TCA), promoted cell proliferation. [] This effect was observed in cell lines with dominant S1PR2 expression but not in those expressing other S1P receptor subtypes. This suggests that CYM-5520's effect on cancer cell proliferation is mediated specifically through S1PR2.
Q3: What is the significance of conjugated bile acids and obstructive jaundice in relation to CYM-5520 and pancreatic cancer?
A: Research indicates that conjugated bile acids, often elevated in obstructive jaundice, can worsen the progression of metastatic pancreatic cancer. [, ] This effect is mediated by S1PR2, the same receptor targeted by CYM-5520. The study suggests that conjugated bile acids might act as natural agonists of S1PR2, contributing to cancer progression in a similar manner to CYM-5520.
Q4: Are there any preclinical studies exploring the therapeutic potential of targeting S1PR2 in cancer?
A: Yes, preclinical studies have investigated combined treatment approaches targeting S1PR2. For example, a study in Chronic Lymphocytic Leukemia (CLL) showed that combining CYM-5520 with an IRE1 inhibitor (B-I09) led to increased apoptosis in both mouse and human CLL cells. [] This suggests a potential synergistic effect and warrants further investigation.
Q5: Has CYM-5520 demonstrated any effects in other disease models?
A: CYM-5520 has also been studied in a rat model of apicoectomy (a surgical procedure involving tooth roots). [] Results showed that local injection of CYM-5520 mixed with a scaffold material enhanced bone formation compared to the control group. This suggests a potential role for S1PR2 signaling in bone regeneration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



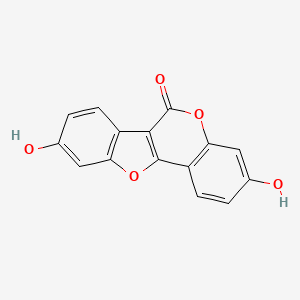
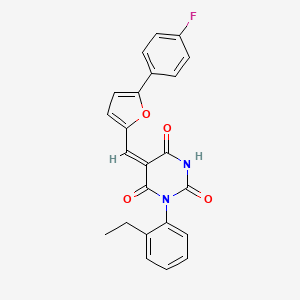
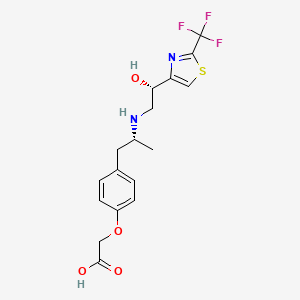
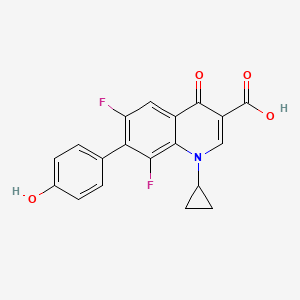
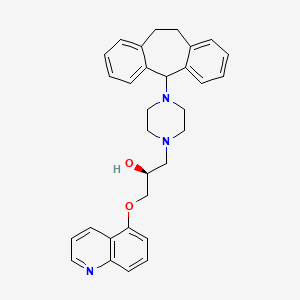
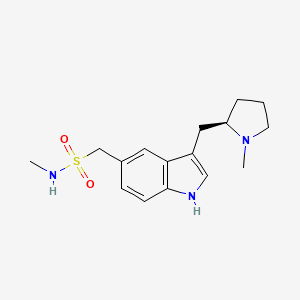
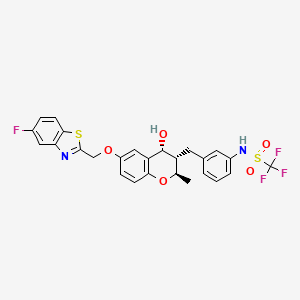
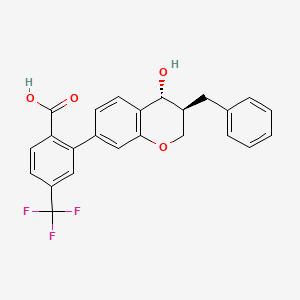
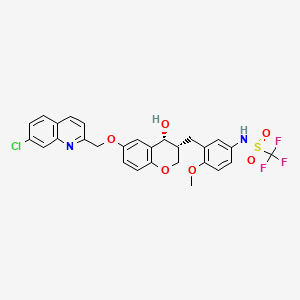
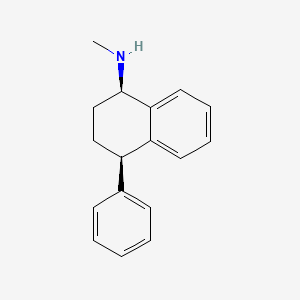
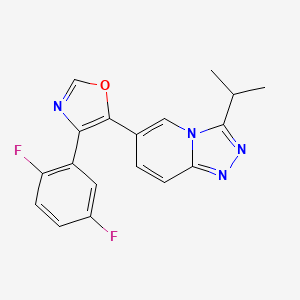
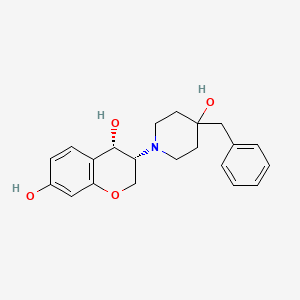
![(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine](/img/structure/B1669479.png)
